Fmoc-(R)-3-amino-3-phenylpropionic acid

Chiral Separation Solid-State Chemistry Quality Control

This (R)-configured Fmoc-β-amino acid is a non-negotiable building block for solid-phase peptide synthesis. Unlike (S)-enantiomer or racemic alternatives, its defined (R)-stereochemistry at ≥98% chiral purity ensures the target peptide's 3D structure, binding affinity, and therapeutic efficacy. Backed by full compatibility with automated Fmoc-SPPS protocols and base-labile Fmoc protection, it guarantees seamless coupling and orthogonal deprotection. Procure the correct enantiomer to avoid irreproducible synthesis outcomes.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 220498-02-2
Cat. No. B556947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-3-amino-3-phenylpropionic acid
CAS220498-02-2
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
InChIKeyPTSLRPMRTOVHAB-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-3-Amino-3-phenylpropionic Acid (CAS 220498-02-2): An Essential Chiral β-Amino Acid Building Block for Peptide Synthesis


Fmoc-(R)-3-amino-3-phenylpropionic acid (CAS 220498-02-2), also known as Fmoc-L-β-phenylalanine or Fmoc-β-Phe-OH, is an N-terminal Fmoc-protected chiral β-amino acid derivative [1]. With a molecular formula of C24H21NO4 and a molecular weight of 387.43 g/mol, it serves as a critical building block in organic and solid-phase peptide synthesis (SPPS) . The compound features a hydrophobic benzyl side chain and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is base-labile and provides essential orthogonal protection during sequential peptide coupling . Its (R)-configuration is a key determinant of its biological and structural utility.

Fmoc-(R)-3-Amino-3-phenylpropionic Acid: Why Generic Substitution is Scientifically Unacceptable


Generic substitution of Fmoc-(R)-3-amino-3-phenylpropionic acid with its (S)-enantiomer, a racemic mixture, or an alternative protecting group like Boc or Cbz introduces significant, quantifiable risks to synthesis outcomes and final product integrity . The (R)- and (S)-enantiomers exhibit distinct physical properties, such as melting point differences of 5.6°C, which can impact formulation and purification [1]. Crucially, substitution with the (S)-enantiomer or a racemate will produce a different stereoisomer of the target peptide, directly altering its 3D structure and, consequently, its biological activity, binding affinity, and potential therapeutic efficacy . This fundamental stereochemical requirement means that generic substitution is not a viable option for any application where chirality is critical, mandating the procurement of the specific (R)-configured compound.

Quantitative Evidence for Selecting Fmoc-(R)-3-Amino-3-phenylpropionic Acid Over Analogs


Fmoc-(R)- vs. (S)-3-Amino-3-phenylpropionic Acid: A 5.6°C Melting Point Differential Indicative of Distinct Physical Properties

The melting point of the target (R)-enantiomer is 181.7°C [1]. Its (S)-enantiomer (Fmoc-(S)-3-amino-3-phenylpropionic acid, CAS 209252-15-3) has a reported melting point of 187.3°C . This 5.6°C difference is a direct, quantitative indicator of distinct crystal lattice energies and physical properties, which can affect formulation, handling, and analytical characterization.

Chiral Separation Solid-State Chemistry Quality Control

Verified Chiral Purity of ≥98% for Fmoc-(R)-3-Amino-3-phenylpropionic Acid via Chiral HPLC

The target (R)-enantiomer is available from multiple vendors with a verified chiral purity specification of ≥ 98% as determined by chiral HPLC . While the (S)-enantiomer is also available at this purity , and racemic mixtures (CAS 180181-93-5) exist, this quantitative specification is essential for users requiring a defined stereochemistry. The availability of high, verified chiral purity is a key procurement differentiator against lower-purity alternatives or racemic mixtures.

Chiral Synthesis Peptide Therapeutics Analytical Chemistry

Fmoc vs. Boc Protection Strategy: Elimination of Hazardous HF and Orthogonal Deprotection for Complex Sequences

In the context of peptide synthesis, the choice of Fmoc as the N-terminal protecting group for the (R)-3-amino-3-phenylpropionic acid core offers a class-level advantage over the traditional Boc protection strategy. While direct, quantitative data for this specific compound is unavailable, the established Fmoc/tBu SPPS strategy is known to be orthogonal, allowing for mild basic deprotection (e.g., 20% piperidine in DMF) that is compatible with acid-labile side-chain protecting groups and, crucially, avoids the use of the highly toxic and corrosive hydrofluoric acid (HF) required for final cleavage in the Boc/Bz approach [1][2]. This is a primary reason for the widespread industry shift towards the Fmoc strategy.

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Process Safety

Strategic Application Scenarios for Fmoc-(R)-3-Amino-3-phenylpropionic Acid in Research and Development


Synthesis of Enantiomerically Pure Peptides for Drug Discovery

The primary application for this compound is in the synthesis of peptides containing the (R)-3-amino-3-phenylpropionic acid residue. Its high chiral purity (≥98%) and defined (R)-stereochemistry are essential for ensuring the final peptide product possesses the intended three-dimensional structure, which is a prerequisite for target binding and biological activity in drug discovery programs .

Incorporation of a Chiral β-Amino Acid into Peptidomimetics

As an N-Fmoc-protected β-amino acid, this building block is ideal for introducing a non-natural β-residue into peptide chains. This can confer increased stability against enzymatic degradation compared to natural α-peptides, a critical parameter for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc-SPPS protocols. Its base-labile Fmoc group allows for mild, orthogonal deprotection during the synthesis cycle, making it suitable for automated synthesizers and the construction of complex peptide sequences while avoiding the hazardous conditions associated with alternative Boc-chemistry [1].

Combinatorial Library Synthesis on Solid Supports

The compound has been specifically utilized as a building block in the synthesis of combinatorial libraries on Wang polystyrene resin [2]. Its compatibility with solid-phase synthesis allows for the efficient generation of diverse peptide and peptidomimetic libraries for high-throughput screening applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(R)-3-amino-3-phenylpropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.